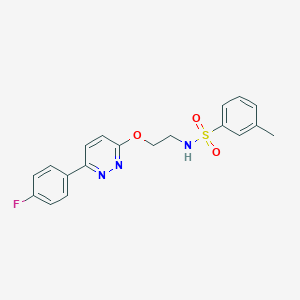

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzenesulfonamide, also known as GSK2334470, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been shown to exhibit potent inhibitory activity against a particular protein kinase, which makes it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

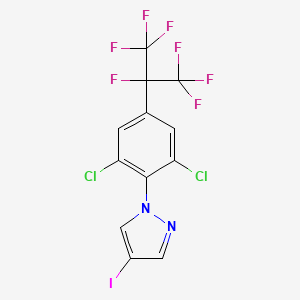

Copper-Catalyzed Radical N-Demethylation of Amides

This study discusses an unprecedented N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with copper catalyst assistance. The process converts amides to carbinolamines through a series of transfers and hydrolysis, highlighting a method of manipulating molecular structures that could have implications for understanding reactions involving similar sulfonamide compounds (Xu Yi et al., 2020).

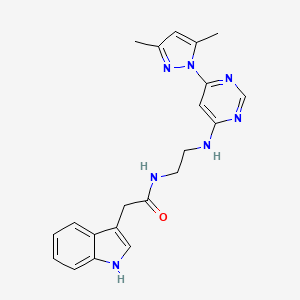

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Research into the synthesis and antimicrobial activity of compounds related to sulfonamides, including those with complex heterocyclic structures, demonstrates the potential for developing new antimicrobial agents. This study synthesizes derivatives and evaluates their activity against various bacteria and fungi, contributing to the broader understanding of sulfonamide applications in antimicrobial drug development (Nikulsinh Sarvaiya et al., 2019).

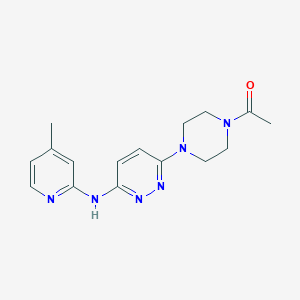

Methylbenzenesulfonamide CCR5 Antagonists

The interest in methylbenzenesulfonamide, due to its active groups like pyridine and benzenesulfonyl, underscores its potential in creating small molecular antagonists for HIV-1 infection prevention. This study's synthesis and characterization of novel compounds highlight the compound's significance in drug development for infectious diseases (Cheng De-ju, 2015).

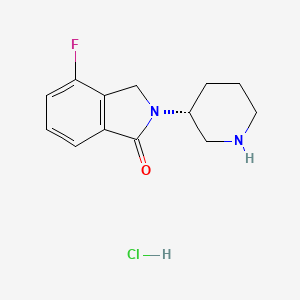

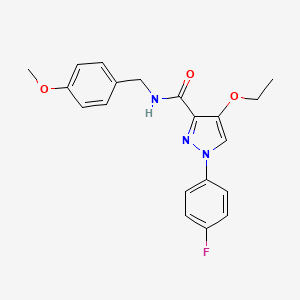

COX-2 Inhibitor Development

Investigations into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their COX-2 inhibitory properties reveal the compound's utility in developing treatments for conditions like rheumatoid arthritis and osteoarthritis. The study highlights how modifications at the molecular level, such as the introduction of a fluorine atom, can significantly enhance selectivity and potency (Hiromasa Hashimoto et al., 2002).

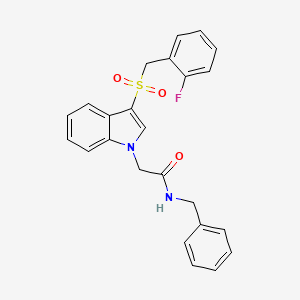

Functionalization of C60 with N-fluorobenzenesulfonimide

The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 to explore various bisfullerene adducts showcases the compound's role in advancing materials science and nanotechnology. This study provides a foundation for developing novel materials with potential applications in electronics and photonics (Yanbang Li et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-14-3-2-4-17(13-14)27(24,25)21-11-12-26-19-10-9-18(22-23-19)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAWURYSFWFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)